Methyl oxo(1H-tetrazol-1-yl)acetate
Description
Methyl oxo(1H-tetrazol-1-yl)acetate is a heterocyclic compound featuring a tetrazole ring substituted with an oxoacetate ester group. Tetrazoles are nitrogen-rich aromatic rings known for their metabolic stability and bioisosteric properties, often serving as carboxylic acid mimics in drug design . This compound is utilized as a key intermediate in synthesizing pharmaceuticals, particularly antibiotics and antihypertensive agents, due to its ability to enhance solubility and bioavailability .
Properties
CAS No. |
177980-13-1 |
|---|---|
Molecular Formula |
C4H4N4O3 |
Molecular Weight |
156.101 |
IUPAC Name |
methyl 2-oxo-2-(tetrazol-1-yl)acetate |
InChI |
InChI=1S/C4H4N4O3/c1-11-4(10)3(9)8-2-5-6-7-8/h2H,1H3 |
InChI Key |
ZBHRCSXKSJHARB-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=O)N1C=NN=N1 |
Synonyms |
1H-Tetrazole-1-aceticacid,alpha-oxo-,methylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares Methyl oxo(1H-tetrazol-1-yl)acetate with structurally related compounds, focusing on substituents, physicochemical properties, and applications:
Key Observations:
- Ester vs. Acid Groups: The methyl/ethyl ester derivatives (e.g., this compound) exhibit higher lipophilicity compared to the carboxylic acid analogs (e.g., 2-(1H-Tetrazol-1-yl)acetic acid), which may enhance membrane permeability in drug delivery .
- Heterocycle Replacement: Replacing tetrazole with imidazole (e.g., Ethyl 1H-imidazole-1-acetate) alters hydrogen-bonding capacity and aromaticity, shifting applications from antibiotics to agrochemicals .
Pharmacological and Chemical Performance
Antioxidant Activity
- Amino-Tetrazole Analogs: (5-Amino-1H-tetrazol-1-yl)acetic acid shows moderate antioxidant activity, suggesting that amino groups may stabilize radical intermediates less effectively than hydrazide moieties .
Stability and Reactivity
- This compound’s ester group confers hydrolytic sensitivity under acidic/basic conditions, whereas the ethyl ester in Ethyl 2-(5-methyl-1H-tetrazol-1-yl)acetate requires refrigeration (2–8°C) to prevent decomposition .
- The free carboxylic acid in 2-(1H-Tetrazol-1-yl)acetic acid enhances coordination with metal ions, making it valuable in metallodrug design .
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